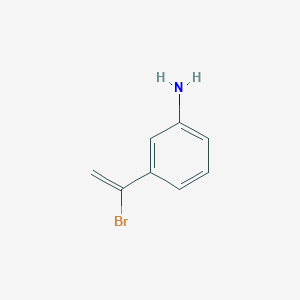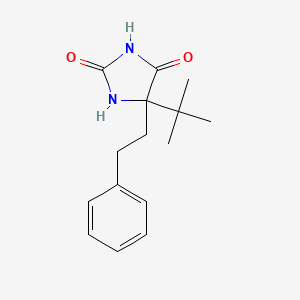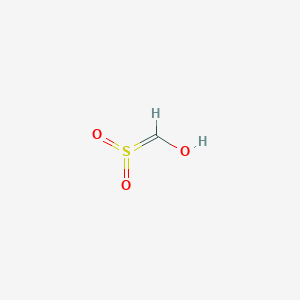![molecular formula C18H20O2 B14191963 2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one CAS No. 922731-22-4](/img/structure/B14191963.png)
2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one is an organic compound with the molecular formula C18H20O2 It is a ketone derivative characterized by the presence of a phenyl group substituted with a 4-methylphenoxy group and a 2,2-dimethylpropan-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one typically involves the reaction of 4-methylphenol with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through an esterification mechanism, followed by a Friedel-Crafts acylation to introduce the ketone functionality. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or toluene
Catalyst: Aluminum chloride (AlCl3)
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of 2,2-dimethyl-1-[2-(4-methylphenoxy)phenyl]propanoic acid
Reduction: Formation of 2,2-dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-ol
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring
Scientific Research Applications
2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the phenoxy and ketone groups allows for potential hydrogen bonding and hydrophobic interactions with target proteins, influencing their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-phenylpropan-1-one: Lacks the phenoxy group, resulting in different chemical and biological properties.
2,2-Dimethyl-1-(4-methylphenyl)propan-1-one: Similar structure but without the additional phenyl ring, leading to variations in reactivity and applications.
2-Hydroxy-2-methylpropiophenone: Contains a hydroxyl group instead of the phenoxy group, affecting its chemical behavior and uses.
Uniqueness
2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one is unique due to the presence of both the phenoxy and ketone functionalities, which confer distinct reactivity and potential for diverse applications in various fields of research.
Properties
CAS No. |
922731-22-4 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2,2-dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C18H20O2/c1-13-9-11-14(12-10-13)20-16-8-6-5-7-15(16)17(19)18(2,3)4/h5-12H,1-4H3 |
InChI Key |
NTKVTCMGVQTOKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-2-[dibromo(fluoro)methyl]cyclohexane](/img/structure/B14191885.png)
![3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole](/img/structure/B14191905.png)


![2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile](/img/structure/B14191924.png)
![Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl-](/img/structure/B14191929.png)
![3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14191935.png)
![(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B14191936.png)
![1-Iodo-4-[(5-phenylpent-4-yn-1-yl)oxy]benzene](/img/structure/B14191942.png)


![2-{4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl}-1H-benzimidazole](/img/structure/B14191962.png)

